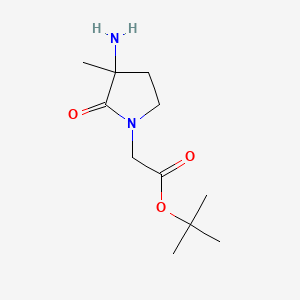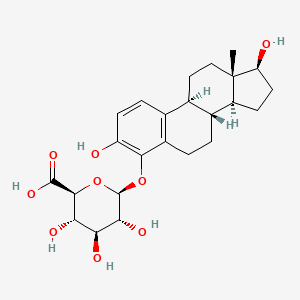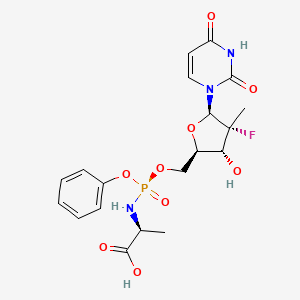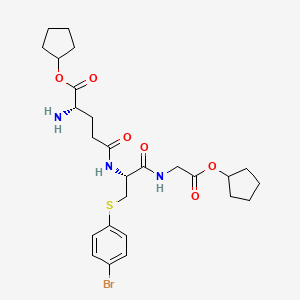
Dicyclopentyl-S-Bromobenzene Glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopentyl-S-Bromobenzene Glutathione is a complex organic compound that combines the structural elements of dicyclopentyl, bromobenzene, and glutathione
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dicyclopentyl-S-Bromobenzene Glutathione typically involves multiple steps, starting with the preparation of the bromobenzene derivative. The bromobenzene is then reacted with dicyclopentyl groups under specific conditions to form the intermediate compound. Finally, the intermediate is conjugated with glutathione through a series of reactions that may involve catalysts and specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Dicyclopentyl-S-Bromobenzene Glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The bromine atom in the bromobenzene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Dicyclopentyl-S-Bromobenzene Glutathione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential role in cellular detoxification processes and as a probe for investigating glutathione-related pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug delivery systems.
Mechanism of Action
The mechanism of action of Dicyclopentyl-S-Bromobenzene Glutathione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Enzyme Cofactor: It serves as a cofactor for enzymes involved in detoxification processes, such as glutathione peroxidase.
Comparison with Similar Compounds
Glutathione: A tripeptide composed of cysteine, glycine, and glutamate, known for its antioxidant properties.
Bromobenzene: A simple aromatic compound used as a starting material in organic synthesis.
Dicyclopentyl Compounds: Organic compounds containing dicyclopentyl groups, used in various chemical applications.
Uniqueness: Its ability to undergo various chemical reactions and its role in biological processes make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C26H36BrN3O6S |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
cyclopentyl (2S)-2-amino-5-[[(2R)-3-(4-bromophenyl)sulfanyl-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C26H36BrN3O6S/c27-17-9-11-20(12-10-17)37-16-22(25(33)29-15-24(32)35-18-5-1-2-6-18)30-23(31)14-13-21(28)26(34)36-19-7-3-4-8-19/h9-12,18-19,21-22H,1-8,13-16,28H2,(H,29,33)(H,30,31)/t21-,22-/m0/s1 |
InChI Key |
DABPWZJLWKRNPL-VXKWHMMOSA-N |
Isomeric SMILES |
C1CCC(C1)OC(=O)CNC(=O)[C@H](CSC2=CC=C(C=C2)Br)NC(=O)CC[C@@H](C(=O)OC3CCCC3)N |
Canonical SMILES |
C1CCC(C1)OC(=O)CNC(=O)C(CSC2=CC=C(C=C2)Br)NC(=O)CCC(C(=O)OC3CCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


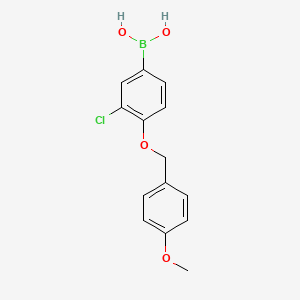
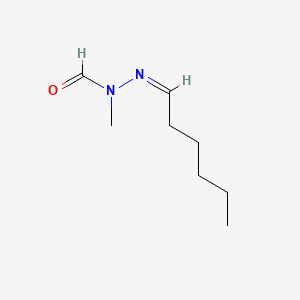
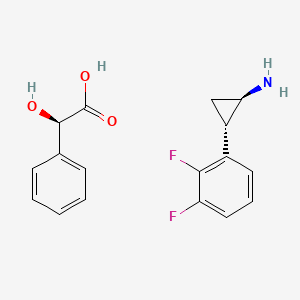
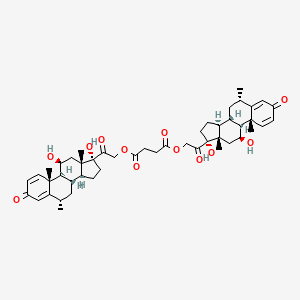
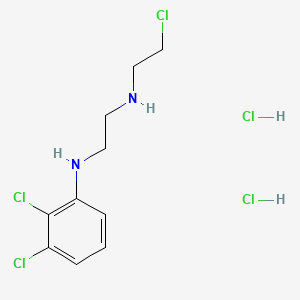
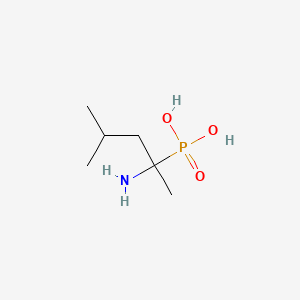
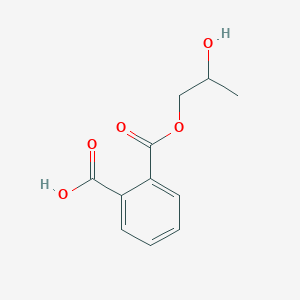

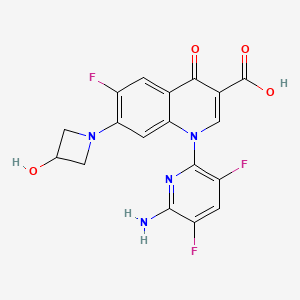
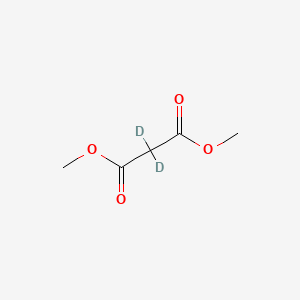
![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
